UT-155

Catalog No.
S546469
CAS No.
2031161-35-8
M.F
C20H15F4N3O2
M. Wt
405.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UT-155

CAS Number

2031161-35-8

Product Name

UT-155

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide

Molecular Formula

C20H15F4N3O2

Molecular Weight

405.35

InChI

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1

InChI Key

CFSAYQVTXBMPRF-IBGZPJMESA-N

SMILES

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

(S)-UT 155; (S) UT-155; (S)-UT-155; UT155; UT 155; UT-155

Description

The exact mass of the compound UT-155 is 405.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Androgen Receptor Antagonist:

UT-155 acts as a selective antagonist of the Androgen Receptor (AR) []. Androgens are hormones that play a key role in prostate cancer development. By blocking the AR, UT-155 could inhibit the growth of cancer cells.

AR Splice Variant Degradation:

Prostate cancer can develop abnormal Androgen Receptor variants (AR-Vs) []. These variants are resistant to standard therapies. Research suggests UT-155 has the unique ability to target and degrade both the wild-type AR and its splice variants []. This makes UT-155 a promising candidate for treating advanced stages of prostate cancer.

UT-155 is a novel compound that functions as a selective androgen receptor degrader. It is designed to target and degrade the androgen receptor, which plays a crucial role in the progression of prostate cancer. UT-155 exhibits unique pharmacological properties, differentiating it from traditional androgen receptor antagonists. It selectively binds to different domains of the androgen receptor, including the amino-terminal transcriptional activation domain and the carboxy-terminal ligand binding domain, which are not typically targeted for degradation by existing therapies . This compound has shown promising results in preclinical studies, demonstrating greater potency than established androgen receptor antagonists like enzalutamide.

Aimed at constructing its unique molecular framework. While detailed synthetic pathways were not explicitly outlined in the search results, typical methods for synthesizing similar compounds often involve reactions such as condensation, cyclization, and functional group modifications. For example, compounds like UT-69, which share structural similarities with UT-155, are synthesized through multi-step organic reactions that include the use of reagents like thiourea and various solvents under controlled conditions .

UT-155 has been shown to effectively inhibit the activity of the androgen receptor and promote its degradation at nanomolar concentrations. In comparative studies, UT-155 demonstrated an inhibitory potency that is superior to that of traditional androgen receptor antagonists. It significantly reduced the levels of both the full-length androgen receptor and its splice variants, including androgen receptor variant 7 (AR-V7), which are associated with resistance to conventional therapies . This characteristic positions UT-155 as a potential next-generation therapeutic agent for managing advanced prostate cancer.

UT-155 is primarily being investigated for its application in treating advanced prostate cancer, particularly in cases resistant to current therapies. Its ability to degrade the androgen receptor suggests it could provide a more effective treatment option by preventing receptor activation through alternative mechanisms. Additionally, its unique mechanism may be beneficial in overcoming challenges associated with hormone therapy resistance in prostate cancer patients.

Several compounds exhibit similarities to UT-155 in their mechanism of action or chemical structure. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
UT-69Selective androgen receptor degraderTargets both amino-terminal and carboxy-terminal domains
EnzalutamideAndrogen receptor antagonistTraditional antagonist with limited degradation capability
(R)-UT-155Selective androgen receptor inhibitorStereoisomer with similar action but potentially different efficacy

UT-155 stands out due to its dual action of binding and degrading the androgen receptor rather than simply blocking it. This mechanism provides a sustained therapeutic effect against prostate cancer and addresses issues related to treatment resistance that are common with traditional therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

405.11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Ponnusamy S, Coss CC, Thiyagarajan T, Watts K, Hwang DJ, He Y, Selth LA, McEwan IJ, Duke CB, Pagadala J, Singh G, Wake RW, Ledbetter C, Tilley WD, Moldoveanu T, Dalton JT, Miller DD, Narayanan R. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Res. 2017 Nov 15;77(22):6282-6298. doi: 10.1158/0008-5472.CAN-17-0976. Epub 2017 Oct 4. PubMed PMID: 28978635; PubMed Central PMCID: PMC5890913.

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